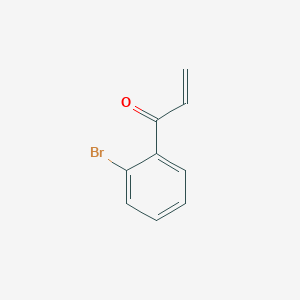

1-(2-Bromophenyl)prop-2-en-1-one

Description

1-(2-Bromophenyl)prop-2-en-1-one is a chalcone derivative featuring a bromine substituent at the ortho position of the phenyl ring conjugated to an α,β-unsaturated ketone. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmacologically active molecules. Its structure enables diverse reactivity, including cycloaddition and nucleophilic substitution, making it valuable in medicinal chemistry and materials science .

Properties

CAS No. |

71095-56-2 |

|---|---|

Molecular Formula |

C9H7BrO |

Molecular Weight |

211.05 g/mol |

IUPAC Name |

1-(2-bromophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2 |

InChI Key |

JKYQOVMRGRKWQX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1=CC=CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)prop-2-en-1-one can be synthesized through various methods, including the Friedel-Crafts acylation reaction. In this reaction, 2-bromobenzene is treated with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under controlled temperature conditions to yield the desired product.

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize the production efficiency.

Chemical Reactions Analysis

1-(2-Bromophenyl)prop-2-en-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form 2-bromobenzaldehyde using oxidizing agents such as chromyl chloride (CrO2Cl2).

Reduction: Reduction reactions can convert the compound to 2-bromo-1-phenylethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the bromine position, replacing the bromine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Chromyl chloride (CrO2Cl2), controlled temperature.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether solvent.

Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

2-Bromobenzaldehyde (from oxidation).

2-Bromo-1-phenylethanol (from reduction).

Various substituted phenyl compounds (from substitution reactions).

Scientific Research Applications

1-(2-Bromophenyl)prop-2-en-1-one has several applications in scientific research, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromophenyl)prop-2-en-1-one exerts its effects depends on its specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

The following sections compare 1-(2-Bromophenyl)prop-2-en-1-one with structurally analogous chalcones, focusing on substituent effects, synthesis, crystallography, and intermolecular interactions.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Properties

Key Findings :

- Bromine Position : The ortho-bromine in this compound induces steric hindrance, reducing molecular planarity compared to para-substituted analogues like the 4-bromo derivative. This affects packing efficiency and solubility .

- Electron-Withdrawing Groups : Bromine substituents enhance electrophilicity at the α,β-unsaturated ketone, increasing reactivity toward nucleophiles compared to methyl or methoxy-substituted chalcones .

- Halogen Interactions: In dibromo or bromo-chloro analogues, weak C-Br⋯Br or Br⋯Cl interactions (3.3–3.5 Å) contribute to crystal stability but are absent in monosubstituted derivatives .

Key Findings :

- Claisen-Schmidt Condensation : High yields (92–97%) are achieved for this compound using DMF-DMA as a catalyst, surpassing bromination-based routes (65–80%) .

- Bromination Challenges : Direct bromination of chalcones often requires stoichiometric Br₂ and extended reaction times, leading to lower yields due to side reactions like dibromination .

Crystallographic and Spectroscopic Analysis

Table 3: Crystallographic Data

Key Findings :

- Planarity vs. Packing : Derivatives with para-substituents (e.g., 4-Br or 4-CH₃) exhibit greater planarity, facilitating π-π stacking (3.8 Å), whereas ortho-substituents disrupt conjugation, leading to twisted conformations .

- Hydrogen Bonding : Methoxy or hydroxyl groups (e.g., in compound 21 from ) introduce strong O-H⋯O bonds (2.6–2.8 Å), absent in bromine-only derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.